7-Iodo-benzthiazole

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Medicinal chemists require reliable halogenated benzothiazoles for SAR and lead optimization. Substituting 7-iodo with Br or Cl analogs fails due to drastically different reactivity and logP. This compound solves that gap. - **Key advantage:** Iodine enables faster oxidative addition in Pd-catalyzed couplings (Suzuki, Sonogashira) vs. Br/Cl analogs. - **Quantified property:** Calculated logP 3.51 for predictable lipophilicity modulation. - **Supply:** BenchChem ensures rigorous quality control and documented provenance.

Molecular Formula C8H5IS
Molecular Weight 260.10 g/mol
CAS No. 360575-63-9
Cat. No. B12277024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-benzthiazole
CAS360575-63-9
Molecular FormulaC8H5IS
Molecular Weight260.10 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)SC=C2
InChIInChI=1S/C8H5IS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
InChIKeyRBVMCNDUYBMNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodo-benzthiazole as a Versatile Building Block


7-Iodo-benzthiazole (CAS 360575-63-9) is a heteroaromatic building block featuring a benzothiazole core substituted with an iodine atom at the 7-position . With a molecular formula of C8H5IS and a molecular weight of 260.10 g/mol, this compound belongs to the privileged class of benzothiazoles, which are widely recognized as key scaffolds in drug discovery due to their diverse biological activities . The iodine substituent imparts distinct physicochemical properties, including high density (2.035 g/cm³) and a calculated LogP of approximately 3.51, making it a valuable intermediate for further functionalization via cross-coupling reactions . Its utility is underscored by its commercial availability from reputable suppliers for research and development purposes .

Synthetic role Iodo-substituted building block for cross-coupling Suzuki, Sonogashira, Stille, Negishi compatible
Key property High leaving-group reactivity for milder conditions Iodine enables faster oxidative addition than bromo/chloro analogs
Physicochemical use Enhanced lipophilicity and density for lead design Supports permeability tuning and solid-state material studies

Why 7-Iodo-benzthiazole Is Irreplaceable


The assumption that 7-bromo- or 7-chloro-benzothiazole can serve as a direct, drop-in replacement for 7-iodo-benzthiazole is scientifically flawed and can jeopardize project outcomes. The nature of the halogen substituent dictates a molecule's reactivity profile, physicochemical properties, and, critically, its performance in metal-catalyzed cross-coupling reactions. Iodine is a superior leaving group compared to bromine and chlorine in palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings, enabling faster oxidative addition and facilitating reactions under milder conditions [1]. Furthermore, the increased atomic weight and electron density of iodine contribute to significant differences in molecular properties such as density and lipophilicity (LogP) . While direct comparative biological data for the 7-iodo regioisomer is sparse, SAR studies on related benzothiazole series confirm that a halogen substitution pattern (e.g., 3'-iodo vs. 3'-bromo vs. 3'-chloro) can dramatically alter in vitro potency and the spectrum of activity against cancer cell lines [2]. Substituting a 7-iodo building block with its bromo or chloro counterpart without rigorous re-validation of the synthetic route and downstream biological activity introduces substantial uncertainty, potentially leading to failed reactions or misleading biological results.

Reactivity mismatch Bromo or chloro analogs may not reproduce coupling efficiency; oxidative addition rates differ across halogens, which can alter yields and require re-optimization of catalytic conditions.
Property shift Density, lipophilicity (LogP), and boiling point vary substantially between iodo, bromo, and chloro benzothiazoles; a substitution can shift physicochemical profiles without re-validation.
Biological context Halogen identity can influence in vitro potency and activity spectrum in benzothiazole-derived compounds; substituting the 7-iodo building block may introduce biological-response differences that require SAR review.

Quantitative Differentiation of 7-Iodo-benzthiazole


Lipophilicity: Iodo vs. Bromo and Chloro Analogs

The lipophilicity of a molecule, quantified by its LogP value, is a critical parameter influencing membrane permeability, solubility, and binding affinity to biological targets. For the benzothiazole scaffold, the nature of the halogen substituent has a pronounced effect on LogP. The calculated LogP for 7-Iodo-benzthiazole is 3.50590 . While an exact experimental LogP for 7-Bromo-benzthiazole (CAS 767-70-4) and 7-Chloro-benzothiazole (CAS 2786-69-8) are not always reported in the same dataset, the trend based on halogen atomic properties is well-established: iodine imparts significantly higher lipophilicity than bromine or chlorine due to its larger size and greater polarizability. This difference is corroborated by in-class comparisons where the LogP for a related 6-hydroxy-7-iodobenzothiazole is higher than its non-iodinated counterparts . This increased LogP can be a decisive factor in optimizing a lead compound's ADME properties.

LogP lipophilicity
Cross-study comparable
7-Iodo LogP = 3.51
vs. bromo/chloro (estimated lower; I > Br > Cl trend)
Reported lipophilicity difference may support permeability or binding optimization studies.
Calculated value; experimental confirmation and direct analog comparison advised.
Medicinal Chemistry Drug Discovery Physicochemical Profiling

Density Advantage Over Bromo Analog

The density of a solid compound is a fundamental physical property that influences its handling, formulation, and even its behavior in certain solid-state reactions. 7-Iodo-benzthiazole has a calculated density of 2.035 g/cm³ . This is significantly higher than the density of its bromo analog, 7-Bromo-1,3-benzothiazole (CAS 767-70-4), which has a reported density of approximately 1.676 g/cm³ . The ~21% higher density of the iodo compound is a direct consequence of the iodine atom's high atomic mass and compact crystal packing. This property is quantifiable and directly verifiable.

Density comparison
Head-to-head
7-Iodo: 2.035 g/cm³
7-Bromo: 1.676 g/cm³
Substantial density difference supports material-handling and formulation workflow selection.
21.4% higher; verify with lot-specific data if solid-phase dosing is critical.
Process Chemistry Formulation Science Physicochemical Characterization

Higher Boiling Point Than 7-Bromo Analog

The boiling point of a chemical building block is a key parameter for planning synthetic procedures, particularly for distillations, solvent exchange, and evaluating thermal stability under reaction conditions. 7-Iodo-benzthiazole has a calculated boiling point of 316.806 °C at 760 mmHg . In contrast, its lighter bromo analog, 7-Bromo-1,3-benzothiazole (CAS 767-70-4), has a calculated boiling point of 272.7 °C at 760 mmHg . This 44.1 °C increase in boiling point for the iodo derivative is a direct and quantifiable consequence of stronger intermolecular van der Waals forces due to the larger, more polarizable iodine atom.

Boiling point gap
Head-to-head
7-Iodo: 316.8 °C
7-Bromo: 272.7 °C
44 °C higher bp may allow broader thermal processing window; not interchangeable with bromo analog.
Calculated at 760 mmHg; confirm under actual reaction conditions.
Synthetic Chemistry Process Development Thermal Stability

Superior Reactivity in Palladium Cross-Couplings

The utility of 7-Iodo-benzthiazole as a synthetic intermediate is rooted in the well-established and quantitative superiority of aryl iodides over aryl bromides and chlorides in palladium-catalyzed cross-coupling reactions. This is due to the lower carbon-iodine bond dissociation energy, which facilitates a much faster rate of oxidative addition—the rate-determining step in many catalytic cycles. A study on analogous isothiazole systems demonstrated this principle directly, showing that the 4-iodo derivative is significantly more reactive than the 4-bromo derivative in Suzuki, Stille, and Negishi reactions [1]. While direct kinetic data for 7-iodo-benzthiazole is not available in the open literature, this class-level reactivity trend is a fundamental principle of organometallic chemistry and is universally applied. Therefore, selecting the 7-iodo building block is a strategic choice to enable more efficient, higher-yielding cross-coupling reactions under milder conditions than would be possible with the corresponding 7-bromo- or 7-chloro-benzothiazole.

Cross-coupling reactivity
Class-level inference
Relative scale: I > Br >> Cl
in Pd-catalyzed couplings
Iodo derivative is preferred for higher oxidative-addition rate and milder conditions; supports synthesis workflow selection.
Class-level principle applied to 7-iodo scaffold; confirm with actual coupling partners.
Synthetic Methodology Cross-Coupling Chemistry Medicinal Chemistry

Application Scenarios for 7-Iodo-benzthiazole


Lipophilicity Optimization in Drug Discovery

A medicinal chemist seeking to improve the cell permeability and oral bioavailability of a lead compound can strategically incorporate 7-Iodo-benzthiazole into the scaffold. The calculated LogP of 3.51 for the 7-iodo moiety offers a quantifiable and predictable increase in lipophilicity compared to a 7-bromo or 7-chloro analog . This property is directly relevant for crossing lipid bilayers and may enhance binding to hydrophobic pockets in target proteins. By selecting the 7-iodo building block, the chemist can precisely modulate a key physicochemical parameter to optimize the compound's ADME profile, a decision supported by the documented LogP value.

Mild and Efficient Cross-Coupling Synthesis

For process chemists designing a synthetic route, 7-Iodo-benzthiazole is the reagent of choice for installing a complex aryl or heteroaryl group at the 7-position of the benzothiazole core. The inherent high reactivity of aryl iodides in palladium-catalyzed cross-couplings [1] allows for reactions to proceed at lower temperatures, with lower catalyst loadings, and in shorter reaction times compared to using the 7-bromo analog. This directly translates to higher yields, purer products, and a more robust and scalable manufacturing process. The decision to use the 7-iodo compound is a deliberate strategy to mitigate synthetic risk and improve overall process efficiency.

Amyloid Ligands for Neurodegenerative Imaging

Researchers developing novel imaging agents for Alzheimer's disease can leverage the benzothiazole core's established affinity for amyloid-beta (Aβ) plaques. The iodine atom in 7-Iodo-benzthiazole is not only a synthetic handle but also a potential site for radioiodination, enabling the creation of SPECT imaging probes. The lipophilic nature of the iodinated scaffold is known to correlate with binding affinity and nonspecific binding, which are critical parameters to balance in tracer development [2]. This scenario leverages the combined synthetic utility and the favorable physicochemical properties of the 7-iodo derivative for a specific, high-value biomedical application.

High-Density Materials for Electronics and Sensors

Material scientists designing organic semiconductors, scintillators, or other functional materials where high electron density is beneficial can exploit the physical properties of 7-Iodo-benzthiazole. Its exceptionally high density of 2.035 g/cm³—a 21% increase over the 7-bromo analog —is a direct and quantifiable metric. This property influences intermolecular packing, charge transport, and X-ray absorption. For procurement decisions in materials research, this specific quantitative attribute makes the 7-iodo derivative a uniquely valuable building block compared to its lighter halogen counterparts.

Application
Selection Property
Validation Focus
Lead compound permeability studies
Increased lipophilicity vs bromo/chloro benzothiazoles
Confirm LogP effect on cell permeability and target binding
Palladium-mediated cross-coupling synthesis
High aryl iodide reactivity for milder conditions
Optimize catalyst loading, temperature, and coupling yield
Neurodegenerative imaging probe development
Benzothiazole core affinity for amyloid plaques; iodination site for radiolabeling
Balance binding affinity, nonspecific binding, and imaging signal
High-density functional material research
Density of 2.035 g/cm³ (21% higher than bromo analog)
Evaluate intermolecular packing, charge transport, or X-ray absorption

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Iodo-benzthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.